N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
Description
This pyrimidine triamine derivative features a 5-nitro-substituted pyrimidine core with three amine groups. The N⁴ position is substituted with a 2-fluorophenyl group, while the N² position carries a 2-(morpholin-4-yl)ethyl chain.
Properties
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O3/c17-11-3-1-2-4-12(11)20-15-13(24(25)26)14(18)21-16(22-15)19-5-6-23-7-9-27-10-8-23/h1-4H,5-10H2,(H4,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHUHACNNXJFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 293.30 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The presence of the nitro group may enhance its reactivity and potential to form interactions with biomolecules.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . For instance, in vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer effects, preliminary investigations have suggested that this compound possesses antimicrobial properties against several bacterial strains. The compound's efficacy was evaluated using standard disc diffusion methods and showed significant inhibition zones against Gram-positive bacteria.
Case Studies
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Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 15 µM after 48 hours of treatment.
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Antimicrobial Testing :
- In a separate investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Data Summary Table
Comparison with Similar Compounds
Substituent Variations at N⁴ and N² Positions
The following table compares key structural analogs, highlighting substituent differences and their implications:
Key Observations :
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound may confer unique steric and electronic effects compared to 3- or 4-fluorophenyl analogs, influencing binding to biological targets .
- Morpholine vs. Other Substituents: The 2-(morpholin-4-yl)ethyl chain likely improves solubility and bioavailability compared to hydrophobic groups like chlorobenzyl (ID14) or methoxyphenyl (ID8).
- Nitro Group : Present in all analogs, this group enhances electrophilicity, possibly facilitating interactions with nucleophilic residues in enzymes .
Physicochemical and Pharmacokinetic Properties
- Solubility : The morpholine substituent in the target compound may improve aqueous solubility compared to furan- or chlorobenzyl-substituted analogs (ID1, ID14).
- LogP : Estimated LogP values for morpholine-containing analogs (e.g., ID13: LogP ~4.25) suggest moderate lipophilicity, balancing membrane permeability and solubility .
- Thermal Stability : Pyrimidine derivatives with nitro groups (e.g., ID10, boiling point ~576°C) typically exhibit high thermal stability, advantageous for synthetic applications .
Q & A
Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity datasets (e.g., varying IC50 values across labs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
